molecular formula C10H15NO B13300505 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile

Cat. No.: B13300505
M. Wt: 165.23 g/mol
InChI Key: QALAUULUIDCARL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile is a nitrile-containing cyclohexanone derivative characterized by a substituted cyclohexyl ring with a ketone group and two methyl substituents at the 2-position. Its molecular structure suggests applications in organic synthesis, particularly as an intermediate for pharmaceuticals or agrochemicals.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(2,2-dimethyl-5-oxocyclohexyl)acetonitrile

InChI

InChI=1S/C10H15NO/c1-10(2)5-3-9(12)7-8(10)4-6-11/h8H,3-5,7H2,1-2H3

InChI Key

QALAUULUIDCARL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)CC1CC#N)C

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the reaction of cyclohexanone or its derivatives with chloroacetonitrile or similar electrophiles, utilizing enamine chemistry or nucleophilic substitution, followed by purification.

Step-by-step Procedure:

  • Preparation of the Enamine Intermediate:

    • Cyclohexanone is reacted with pyrrolidine (or other secondary amines) in a solvent such as benzene or toluene.
    • The mixture is refluxed for 5–48 hours depending on ring size (shorter for smaller rings, longer for medium-sized rings).
    • Excess amine and solvent are removed under reduced pressure, yielding an enamine intermediate.
  • Electrophilic Addition:

    • The enamine is dissolved in anhydrous dioxane under an inert atmosphere (argon).
    • Chloroacetonitrile (or other electrophiles like acrylonitrile) is added in a 1.5-fold molar excess.
    • The mixture is refluxed for 10–48 hours until complete conversion, monitored via GC-MS.
  • Workup and Purification:

    • Water is added, and the mixture is refluxed briefly.
    • Organic solvents are removed via rotary evaporation.
    • The residue is partitioned between ethyl acetate and dilute HCl.
    • The aqueous phase is extracted, dried, and the crude product purified via MPLC or distillation.

Reaction Conditions & Yield Data:

Parameter Conditions Yield
Reflux time 10–48 hours Variable, typically moderate (around 34%) as per literature
Solvent Anhydrous dioxane
Electrophile Chloroacetonitrile

Base-Catalyzed Condensation of Methyl Ketones with Unsaturated Nitriles

Method Overview:

This method involves reacting methyl ketones with α, β-unsaturated nitriles in the presence of a strong base, leading to the formation of 5-oxohexane nitriles, which can be further transformed into the target compound.

Step-by-step Procedure:

  • Reaction of Methyl Ketone with Unsaturated Nitrile:

    • A methyl ketone (e.g., cyclohexanone) is reacted with an α, β-unsaturated nitrile (e.g., acrylonitrile).
    • The reaction is catalyzed by an alkali metal hydroxide (e.g., sodium hydroxide).
    • Conducted at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
    • The process aims to avoid isomer formation and maximize yield of the desired nitrile.
  • Workup:

    • Acidification or neutralization steps follow to isolate the nitrile.
    • Purification involves extraction, drying, and distillation or chromatography.

Reaction Conditions & Yield Data:

Parameter Conditions Yield
Base Alkali metal hydroxide
Temperature ~80°C Not specified, but efficient for nitrile formation

Reduction and Functionalization of Nitro Intermediates

Method Overview:

Some routes involve nitration of cyclohexanone derivatives to form nitro compounds, followed by catalytic hydrogenation to amino derivatives, then oxidation to the oxo compound.

Step-by-step Procedure:

  • Nitro Compound Synthesis:

    • Cyclohexanone derivatives are nitrated using nitric acid or nitrating agents.
    • The nitro compound is then reduced via catalytic hydrogenation (e.g., Raney nickel, Pd/C) under hydrogen pressure to form amino derivatives.
  • Oxidation to Ketone:

    • The amino derivative is oxidized or rearranged to form the corresponding oxo compound, such as 2-(2,2-dimethyl-5-oxocyclohexyl)acetonitrile.
  • Final Nitrile Formation:

    • The nitrile group is introduced via nucleophilic substitution or by reaction with chloroacetonitrile.

Reaction Conditions & Yield Data:

Parameter Conditions Yield
Hydrogenation 80°C, hydrogen pressure (~100 psi) About 70% yield of amino intermediate

Summary of Key Reaction Parameters

Method Reactants Catalysts/Reagents Solvents Reaction Time Typical Yield References
Enamine-based nitrile synthesis Cyclohexanone + Chloroacetonitrile Pyrrolidine, anhydrous dioxane Benzene/Toluene 10–48 hours ~34%
Base-catalyzed condensation Cyclohexanone + Acrylonitrile Alkali metal hydroxide Water/Alcohol Several hours Variable
Nitro reduction Nitrocyclohexanone derivatives Raney Ni, Pd/C Ethanol/Acetone 12–24 hours 70%

Notes and Considerations

  • Purity and Purification:

    • Purification typically involves chromatography (MPLC, column chromatography) or distillation under reduced pressure.
    • Careful control of reaction conditions minimizes byproduct formation and improves yields.
  • Reaction Optimization:

    • Temperature, solvent choice, and molar ratios are critical for maximizing yield and selectivity.
    • Use of inert atmospheres (argon or nitrogen) prevents oxidation or side reactions.
  • Safety and Handling:

    • Reactions involving nitriles, strong bases, and hydrogenation require appropriate safety protocols.
    • Proper ventilation and protective equipment are essential.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in a range of chemical reactions. The cyclohexyl ring provides structural stability, while the dimethyl ketone group can undergo further chemical modifications, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The following compounds share structural motifs with 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile, including nitrile groups, cyclic ketones, or heterocyclic frameworks:

Compound Name Molecular Formula Molecular Weight Key Features Reference
2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile C₅H₆N₂O₂ 126.11 Oxazolidinone ring, nitrile group, ketone
2-(1-Hydroxy-6-methoxy-4-oxocyclohexa-2-ene-1-yl)acetonitrile C₁₀H₁₁NO₃ 193.20 Cyclohexenone ring, hydroxyl, methoxy, nitrile
3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile C₆H₆N₂O₂ 138.13 Isoxazole ring, ketone, cyanoethyl chain
2-{4-[(2,4-Dioxo-1,3-thiazolan-5-yl)amino]phenyl}acetonitrile C₁₁H₉N₃O₂S 247.27 Thiazolidinone ring, aromatic substituent, nitrile
2-[1-Ethyl-5-(2-methoxyethyl)-1H-1,2,3-triazol-4-yl]acetonitrile C₉H₁₄N₄O 194.23 Triazole ring, ethyl/methoxyethyl substituents, nitrile

Electronic and Reactivity Profiles

  • Cyclohexanone Derivatives (e.g., Compound from ): The cyclohexenone-based nitriles (e.g., 2-(1-hydroxy-6-methoxy-4-oxocyclohexa-2-ene-1-yl)acetonitrile) exhibit planar or non-planar ring structures depending on substituents. The ketone group in these compounds is highly electrophilic, enabling nucleophilic additions. The hydroxyl and methoxy groups enhance solubility in polar solvents compared to the target compound’s hydrophobic dimethyl substituents .
  • Heterocyclic Nitriles (e.g., Oxazolidinone and Isoxazole Derivatives): The oxazolidinone derivative () features a five-membered ring with nitrogen and oxygen, increasing ring strain and ketone reactivity. In contrast, the isoxazole derivative () shows electron-deficient behavior due to the conjugated oxazole-ketone system, making it reactive toward electrophilic aromatic substitution .
  • This contrasts with the target compound’s aliphatic cyclohexyl framework .

Biological Activity

2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C12H17N
  • Molecular Weight : 191.27 g/mol
  • IUPAC Name : 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile

The biological activity of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile is primarily attributed to its interactions with various biological targets. The compound is believed to modulate enzyme activity and receptor binding, influencing several biochemical pathways.

Key Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases like cancer and diabetes.
  • Receptor Interaction : It may bind to receptors that regulate physiological responses, affecting processes such as inflammation and cellular proliferation.

Biological Activity Overview

The following table summarizes the documented biological activities of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile based on various studies:

Biological Activity Effect Observed Reference
Antitumor ActivityInhibition of tumor growth in vitro
Anti-inflammatory EffectsReduction in cytokine production
Antioxidant PropertiesScavenging of free radicals

Case Studies

Several case studies have highlighted the potential applications of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile in medical research.

  • Case Study on Antitumor Efficacy :
    • A study investigated the compound's effect on various cancer cell lines. Results indicated significant cytotoxicity against breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Case Study on Inflammation :
    • Research focused on the anti-inflammatory properties of the compound in animal models. It demonstrated a marked decrease in inflammatory markers, supporting its use in treating conditions like arthritis.
  • Case Study on Oxidative Stress :
    • A clinical trial evaluated the antioxidant effects of the compound in patients with oxidative stress-related disorders. Participants showed improved biomarkers for oxidative damage after treatment with 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile.

Research Findings

Recent research has provided insights into the pharmacological profile of 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile:

  • Antitumor Mechanism : Studies indicate that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
  • Anti-inflammatory Pathways : The inhibition of NF-kB signaling has been identified as a key mechanism through which the compound exerts its anti-inflammatory effects.
  • Oxidative Stress Reduction : The compound enhances the activity of endogenous antioxidant enzymes, contributing to its protective effects against oxidative damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2,2-Dimethyl-5-oxocyclohexyl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step procedures, including cyclization and functional group transformations. For example, analogous compounds (e.g., pyrido[4,3-D]pyrimidin derivatives) are synthesized via condensation reactions using acetonitrile as a solvent, followed by purification via column chromatography . Optimizing reaction conditions (e.g., temperature, catalysts like K₂CO₃, and solvent polarity) can enhance yields. Monitoring reaction progress with TLC and validating purity via HPLC are critical .

Q. How can spectroscopic techniques (NMR, IR) and mass spectrometry be employed to characterize this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm structural features like the cyclohexyl ring and nitrile group. Chemical shifts for carbonyl (5-oxo) and dimethyl groups should align with predicted values .
  • IR : Identify characteristic peaks (e.g., C≡N stretch ~2240 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., C₁₀H₁₅NO) and fragmentation patterns .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

  • Methodology :

  • Solubility : Perform phase-solubility studies in polar (e.g., DMSO) and non-polar solvents, using UV-Vis spectroscopy to quantify saturation points .
  • logP : Compare experimental values (via shake-flask or HPLC methods) with computational predictions (e.g., ChemAxon or ACD/Labs). Discrepancies may arise from impurities or stereochemical effects .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and validate against literature .

Q. How does the crystal structure of this compound influence its reactivity and interactions in supramolecular chemistry?

  • Methodology :

  • X-ray Crystallography : Resolve the crystal structure to analyze bond angles (e.g., cyclohexyl ring conformation) and intermolecular interactions (e.g., hydrogen bonding with acetonitrile solvent) .
  • Reactivity Insights : The spatial arrangement of the nitrile and ketone groups may dictate nucleophilic attack sites. For example, steric hindrance from dimethyl groups could slow down reactions at the 5-oxo position .
  • Supramolecular Applications : Study halogen bonding (if applicable) or π-π stacking using computational tools like Mercury Software .

Q. What computational methods (e.g., DFT, molecular docking) are suitable for predicting its bioactivity?

  • Methodology :

  • DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina. Validate docking poses with MD simulations to assess binding stability .
  • QSAR Modeling : Corrogate structural features (e.g., nitrile group electronegativity) with biological activity data from analogues .

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